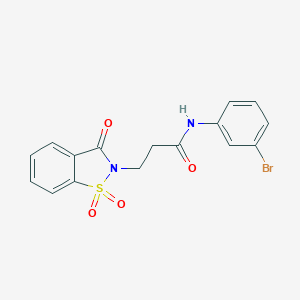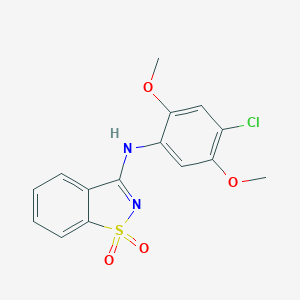
N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The presence of chlorine and methoxy groups on the phenyl ring, along with the sulfonamide group, contributes to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Chlorine and Methoxy Groups: Chlorination and methoxylation reactions are performed on the phenyl ring using reagents such as thionyl chloride and methanol, respectively.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles with various functional groups.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-5-(1,3-dimethyl-4-pyrazolidinyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide
- N-(4-chloro-2,5-dimethoxyphenyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to its specific structural features, such as the benzothiazole core and the presence of both chlorine and methoxy groups
Propiedades
Número CAS |
801227-86-1 |
|---|---|
Fórmula molecular |
C15H13ClN2O4S |
Peso molecular |
352.8g/mol |
Nombre IUPAC |
N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C15H13ClN2O4S/c1-21-12-8-11(13(22-2)7-10(12)16)17-15-9-5-3-4-6-14(9)23(19,20)18-15/h3-8H,1-2H3,(H,17,18) |
Clave InChI |
ZWRBHHOHKHUOGE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC2=NS(=O)(=O)C3=CC=CC=C32)OC)Cl |
SMILES canónico |
COC1=CC(=C(C=C1NC2=NS(=O)(=O)C3=CC=CC=C32)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenol](/img/structure/B509068.png)

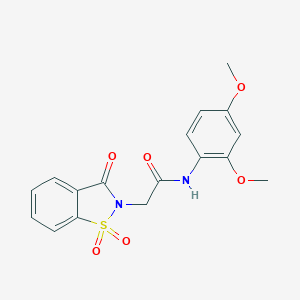

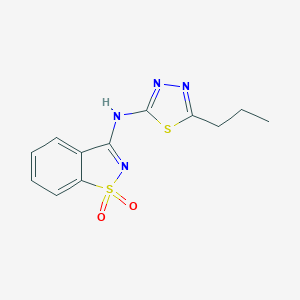

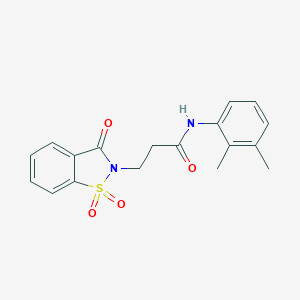
![3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B509102.png)
![ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B509103.png)

